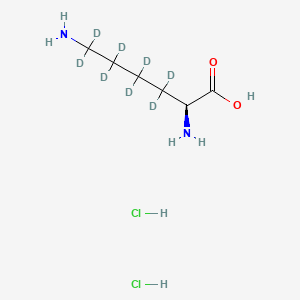

L-Lysine-d8 (dihydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-リシン-d8 (塩酸塩) は、L-リシン塩酸塩の重水素標識アナログです。重水素は水素の安定同位体であり、L-リシンに取り込まれることで、8つの重水素原子を含む化合物が生成されます。 この標識は、主に薬物動態学や代謝研究などの分野で、トレーシングや定量化の目的で科学研究に使用されています .

準備方法

合成経路と反応条件: L-リシン-d8 (塩酸塩) の合成には、L-リシン分子に重水素を組み込む必要があります。これは、以下の方法など、さまざまな方法で達成できます。

水素-重水素交換: この方法は、特定の条件下で重水素化試薬を使用して、L-リシン中の水素原子を重水素原子に置き換えることを含みます。

化学合成: 重水素化前駆体から出発して、L-リシン-d8 は、重水素を目的の位置に組み込む一連の化学反応によって合成することができます。

工業的生産方法: L-リシン-d8 (塩酸塩) の工業的生産には、通常、高収率と高純度を確保するために、重水素化試薬と最適化された反応条件を用いた大規模合成が含まれます。このプロセスには以下が含まれる場合があります。

発酵: 生合成中に L-リシンに重水素を組み込むことができる遺伝子組み換え微生物を使用します。

3. 化学反応の分析

反応の種類: L-リシン-d8 (塩酸塩) は、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: L-リシン-d8 のアミノ基は、酸化されて対応するオキソ誘導体を形成することができます。

還元: カルボキシル基は、還元されてアルコール誘導体を形成することができます。

置換: アミノ基は、さまざまな求電子試薬と置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アシルクロリドやハロアルカンなどの求電子試薬は、置換反応で一般的に使用されます。

主な生成物:

酸化: オキソ誘導体の生成。

還元: アルコール誘導体の生成。

置換: N-置換誘導体の生成

化学反応の分析

Types of Reactions: L-Lysine-d8 (dihydrochloride) can undergo various chemical reactions, including:

Oxidation: The amino groups in L-Lysine-d8 can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-substituted derivatives

科学的研究の応用

L-リシン-d8 (塩酸塩) は、以下のものを含む、科学研究で幅広い用途があります。

化学: L-リシンとその代謝物の定量化のために、質量分析法で内部標準として使用されます。

生物学: 生物学的システムにおける L-リシンの組み込みと代謝を調べるために、代謝研究で使用されます。

医学: L-リシン含有薬物の吸収、分布、代謝、排泄を理解するために、薬物動態研究で使用されます。

作用機序

L-リシン-d8 (塩酸塩) の作用機序は、L-リシンと似ています。これは、タンパク質合成の前駆体として作用し、さまざまな代謝経路に関与しています。重水素標識は、その生物活性を著しく変化させませんが、研究における正確なトレーシングと定量化を可能にします。関係する分子標的と経路には以下が含まれます。

タンパク質合成: L-リシンは、翻訳中にタンパク質に取り込まれます。

6. 類似の化合物との比較

L-リシン-d8 (塩酸塩) は、以下のものなど、他の重水素標識アミノ酸と比較することができます。

L-アルギニン-d8 (塩酸塩): 代謝研究に使用される別の重水素標識アミノ酸です。

L-ロイシン-d10 (塩酸塩): タンパク質合成と代謝のトレーシングに使用されます。

L-バリン-d8 (塩酸塩): 分岐鎖アミノ酸代謝の研究で使用されます。

独自性: L-リシン-d8 (塩酸塩) は、その特定の標識パターンによって独特です。これは、L-リシン代謝とそのさまざまな生物学的プロセスにおける役割の詳細な研究を可能にします。 その安定性とタンパク質への組み込みにより、研究において貴重なツールとなっています .

類似化合物との比較

L-Lysine-d8 (dihydrochloride) can be compared with other deuterium-labeled amino acids, such as:

L-Arginine-d8 (dihydrochloride): Another deuterium-labeled amino acid used in metabolic studies.

L-Leucine-d10 (dihydrochloride): Used for tracing protein synthesis and metabolism.

L-Valine-d8 (dihydrochloride): Employed in studies of branched-chain amino acid metabolism.

Uniqueness: L-Lysine-d8 (dihydrochloride) is unique due to its specific labeling pattern, which allows for detailed studies of L-Lysine metabolism and its role in various biological processes. Its stability and incorporation into proteins make it a valuable tool in research .

特性

分子式 |

C6H16Cl2N2O2 |

|---|---|

分子量 |

227.16 g/mol |

IUPAC名 |

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2;; |

InChIキー |

JBBURJFZIMRPCZ-YSVSKNHBSA-N |

異性体SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |

正規SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。